molecular formula C22H18ClN3O2S2 B2684447 N-(2-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1105214-61-6

N-(2-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2684447
CAS No.: 1105214-61-6
M. Wt: 455.98
InChI Key: QLZWBAUQNATKPX-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
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Biological Activity

N-(2-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that exhibits significant biological activity attributed to its unique structural features. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thieno[3,2-d]pyrimidine core : Known for its diverse biological activities.
  • Chloro and methyl substituents : These groups enhance the compound's reactivity and biological interactions.

Molecular Formula

C18H18ClN3O2SC_{18}H_{18}ClN_{3}O_{2}S

Molecular Weight

365.87 g mol365.87\text{ g mol}

Antimicrobial Activity

Research has shown that compounds containing thieno[3,2-d]pyrimidine structures exhibit notable antimicrobial properties. This compound has been evaluated against various pathogens.

Table 1: Antimicrobial Efficacy

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1064 µg/mL
Candida albicans1232 µg/mL

The compound demonstrated effective inhibition against Staphylococcus aureus , a common gram-positive bacterium, while showing moderate activity against Escherichia coli and Candida albicans .

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have been investigated for their potential anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms.

Table 2: Cytotoxicity Assays

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

The compound exhibited significant cytotoxic effects on HeLa cells with an IC50 of 15 µM, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has also shown promise in anti-inflammatory applications. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The anti-inflammatory effects are believed to stem from the inhibition of nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses. This inhibition leads to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of thienopyrimidine derivatives including N-(2-chloro-4-methylphenyl)-2-thioacetamide. The results indicated enhanced activity against gram-positive bacteria compared to traditional sulfonamides .
  • Cytotoxicity Studies : Research focusing on the cytotoxic effects of similar thieno[3,2-d]pyrimidine compounds revealed promising results in inhibiting tumor growth in vitro .
  • Inflammation Models : In vivo studies demonstrated that the compound significantly reduced inflammation in animal models of arthritis, highlighting its therapeutic potential in inflammatory diseases .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-8-9-16(15(23)10-13)24-19(27)12-29-22-25-17-11-18(14-6-4-3-5-7-14)30-20(17)21(28)26(22)2/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZWBAUQNATKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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